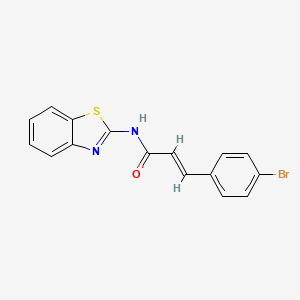
(2E)-N-(1,3-benzothiazol-2-yl)-3-(4-bromophenyl)prop-2-enamide
描述
(2E)-N-(1,3-benzothiazol-2-yl)-3-(4-bromophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1,3-benzothiazol-2-yl)-3-(4-bromophenyl)prop-2-enamide typically involves the condensation of 2-aminobenzothiazole with 4-bromocinnamic acid or its derivatives under appropriate reaction conditions. The reaction may be catalyzed by acidic or basic catalysts and often requires heating to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2E)-N-(1,3-benzothiazol-2-yl)-3-(4-bromophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium azide or thiourea. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives.
科学研究应用
Chemistry
In chemistry, (2E)-N-(1,3-benzothiazol-2-yl)-3-(4-bromophenyl)prop-2-enamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, benzothiazole derivatives are often investigated for their antimicrobial, antiviral, and anticancer properties. This compound may be evaluated for its ability to inhibit specific enzymes or pathways in various biological systems.
Medicine
In medicinal chemistry, this compound could be explored as a potential therapeutic agent. Its structure suggests it may interact with biological targets such as proteins or nucleic acids, making it a candidate for drug development.
Industry
In the industrial sector, benzothiazole derivatives are used in the production of dyes, pigments, and other specialty chemicals. This compound may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of (2E)-N-(1,3-benzothiazol-2-yl)-3-(4-bromophenyl)prop-2-enamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites or allosteric sites on proteins, modulating their activity. The bromophenyl group may enhance binding affinity or selectivity for certain targets.
相似化合物的比较
Similar Compounds
(2E)-N-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
(2E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of bromine, which may alter its chemical properties and interactions.
(2E)-N-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)prop-2-enamide: The methyl group may influence its solubility and metabolic stability.
Uniqueness
The presence of the bromine atom in (2E)-N-(1,3-benzothiazol-2-yl)-3-(4-bromophenyl)prop-2-enamide makes it unique compared to its analogs. Bromine can participate in halogen bonding, which may enhance the compound’s binding affinity to certain targets. Additionally, the electronic effects of bromine can influence the compound’s reactivity and stability.
属性
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-3-(4-bromophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2OS/c17-12-8-5-11(6-9-12)7-10-15(20)19-16-18-13-3-1-2-4-14(13)21-16/h1-10H,(H,18,19,20)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZWVMFZNPZPCK-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


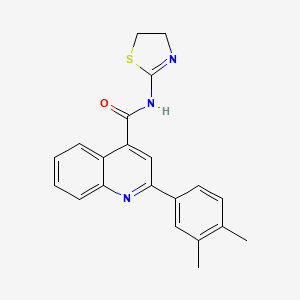
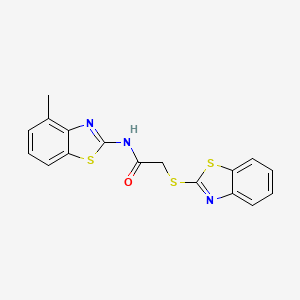
![methyl 4,5-dimethyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B3520846.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B3520853.png)
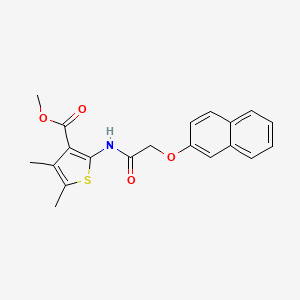
![2-METHYL-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}FURAN-3-CARBOXAMIDE](/img/structure/B3520862.png)
![2-(4-Bromo-2-chlorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B3520870.png)
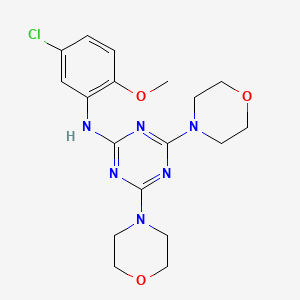
![3,5-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3520882.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B3520890.png)
![2-[(4-chloro-2-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3520918.png)
![[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone](/img/structure/B3520925.png)
![1-(3-chlorophenyl)-4-[(4-ethoxyphenyl)carbonothioyl]piperazine](/img/structure/B3520931.png)
![METHYL 2-(7-{[(4-FLUOROPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE](/img/structure/B3520936.png)
